molecular formula C16H17NO4S3 B2941628 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1787916-42-0

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2941628
CAS RN: 1787916-42-0
M. Wt: 383.5
InChI Key: XHRGDAHECNBUHC-UHFFFAOYSA-N
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Description

The compound “5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that likely contains elements of furan and thiophene, both of which are heterocyclic compounds . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A key area of research involving sulfonamide derivatives, similar to the compound , focuses on their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors. These compounds have been explored for their potential in treating conditions like glaucoma by reducing intraocular pressure. Studies on analogs have shown that variations in the sulfonamide substituents can significantly impact their inhibitory potency and solubility, which are crucial for their therapeutic efficacy (Prugh et al., 1991).

Catalysis and Biofuel Production

Sulfonamide derivatives have also been investigated for their catalytic applications, particularly in the conversion of biomass-derived compounds into biofuels. For instance, sulfonated graphene oxide has demonstrated superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into fuel additives, leveraging the cooperative effects of various acid sites. This suggests potential uses of sulfonamide-related catalysts in sustainable energy production (Antunes et al., 2014).

Drug Metabolism Studies

Research into sulfonamide compounds extends into drug metabolism, where their biotransformation into active metabolites has been explored using microbial biocatalysis. This approach aids in understanding the pharmacokinetics of drugs and can facilitate the production of specific metabolites for further investigation (Zmijewski et al., 2006).

Polymer Synthesis

The incorporation of furan and thiophene units into polymers is another area of interest, with research focusing on the synthesis of biobased polyesters using furan derivatives as monomers. This reflects the compound's relevance in developing sustainable materials with potential applications in various industries (Jiang et al., 2014).

Medicinal Chemistry and Drug Design

Moreover, the structural motifs present in the compound, including furan and thiophene rings, are common in medicinal chemistry. They serve as key building blocks in drug discovery, providing a foundation for designing new therapeutic agents. The versatility and functionalizability of these heterocycles make them valuable for synthesizing compounds with a broad range of biological activities (Sperry & Wright, 2005).

properties

IUPAC Name

5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGDAHECNBUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

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